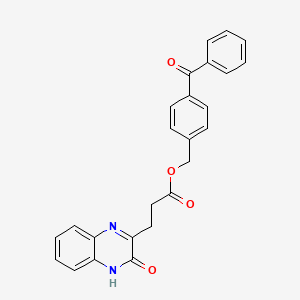
4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Overview
Description
4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a complex organic compound that combines a benzoylbenzyl group with a quinoxalinyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves multi-step organic reactions. One common route starts with the preparation of the quinoxaline derivative:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Hydroxylation: The quinoxaline derivative is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Esterification: The hydroxylated quinoxaline is esterified with 3-bromopropanoic acid in the presence of a base like triethylamine to form the propanoate ester.
Benzoylation: Finally, the benzoylbenzyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the quinoxaline ring can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl groups in the benzoylbenzyl moiety can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia or amines for amide formation, alcohols for transesterification.
Major Products
Oxidation: Quinoxaline quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides, transesterified products.
Scientific Research Applications
Chemistry
In chemistry, 4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The quinoxaline moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects. The benzoylbenzyl group may enhance these activities or impart new properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its structural rigidity and functional groups.
Mechanism of Action
The mechanism of action of 4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoxaline ring can intercalate with DNA, potentially inhibiting replication or transcription processes. The benzoylbenzyl group may facilitate cell membrane penetration, enhancing the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Known for their broad spectrum of biological activities.
Benzoylbenzyl esters: Used in various synthetic applications due to their reactivity.
Uniqueness
4-benzoylbenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is unique due to the combination of the quinoxaline and benzoylbenzyl moieties, which may confer a distinct set of chemical and biological properties not found in simpler analogs. This dual functionality can be exploited in designing compounds with specific desired activities or properties.
Properties
IUPAC Name |
(4-benzoylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c28-23(15-14-22-25(30)27-21-9-5-4-8-20(21)26-22)31-16-17-10-12-19(13-11-17)24(29)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFDYQGZZCNQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CCC3=NC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B3505211.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B3505226.png)
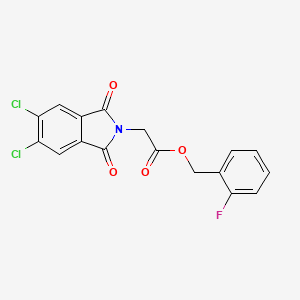
![2-fluorobenzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B3505237.png)
![3-methyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3505253.png)
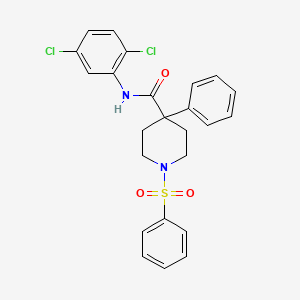
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3505269.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B3505276.png)
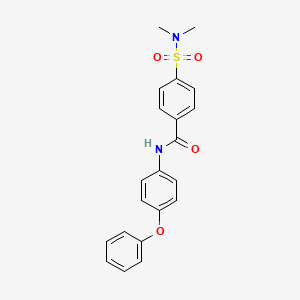
![3,5-DIMETHYL 4-(4-NITROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3505294.png)
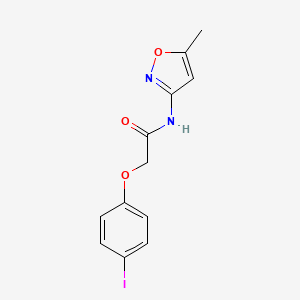
![Dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B3505302.png)
![Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B3505309.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3505311.png)
